2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(E)-(9CI) 2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(E)-(9CI)
Brand Name: Vulcanchem
CAS No.: 152935-66-5
VCID: VC0140499
InChI: InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5+
SMILES: C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(E)-(9CI)

CAS No.: 152935-66-5

Main Products

VCID: VC0140499

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(E)-(9CI) - 152935-66-5

CAS No. 152935-66-5
Product Name 2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(E)-(9CI)
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid
Standard InChI InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5+
Standard InChIKey FEGNPBYZFFAMCR-AATRIKPKSA-N
Isomeric SMILES C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)O
SMILES C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O
Synonyms 2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(E)-(9CI)
PubChem Compound 6193963
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator